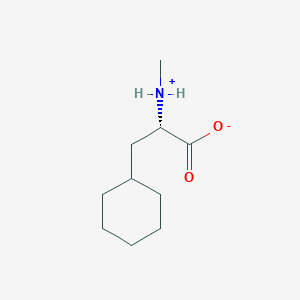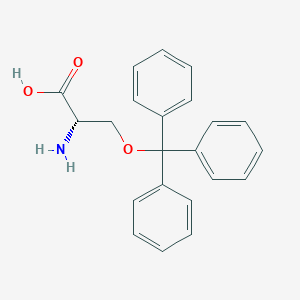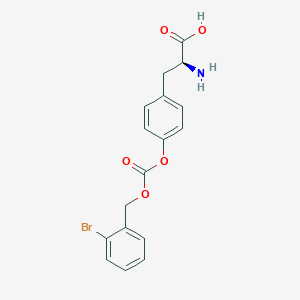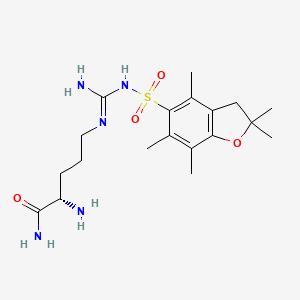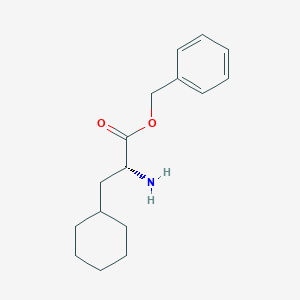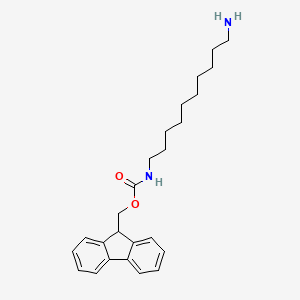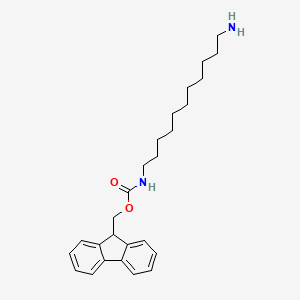
(S)-6-Acrylamido-2-aminohexanoic acid
Overview
Description
(S)-6-Acrylamido-2-aminohexanoic acid is a useful research compound. Its molecular formula is C9H16N2O3 and its molecular weight is 200.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-6-Acrylamido-2-aminohexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-6-Acrylamido-2-aminohexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrophobic and Flexible Structural Element : 6-Aminohexanoic acid, a derivative of (S)-6-Acrylamido-2-aminohexanoic acid, is noted for its hydrophobic, flexible structure. It's primarily used clinically as an antifibrinolytic drug and plays a significant role in the chemical synthesis of modified peptides and in the polyamide synthetic fibers (nylon) industry. It's also used as a linker in various biologically active structures (Markowska, Markowski, & Jarocka-Karpowicz, 2021).
Enzyme Study : A study of 6-Aminohexanoic acid cyclic dimer hydrolase, produced by Achromobacter guttatus, revealed insights into the enzyme's molecular weight, pH and temperature optimum, and substrate specificity. This enzyme is a dimeric enzyme and exhibits strong inhibition by specific chemicals (Kinoshita et al., 1977).
Purification and Characterization of Enzymes : Another study focused on the purification and characterization of 6-aminohexanoic-oligomer hydrolase of Flavobacterium sp. Ki72. The study provided insights into the molecular weight, pH and temperature optimum, kinetic parameters, and substrate specificity of the enzyme (Kinoshita et al., 1981).
Industrial Applications of Acrylamide : Acrylamide, from which (S)-6-Acrylamido-2-aminohexanoic acid is derived, is used as a precursor in the production of polymers like polyacrylamide. These polymers are extensively used in water and wastewater treatment, pulp and paper processing, and mining and mineral processing (Taeymans et al., 2004).
Polymer Research : Research on well-defined poly(sodium 2-(acrylamido)-2-methylpropanesulfonate-block-sodium 6-acrylamidohexanoate) demonstrated the polymer's pH-induced association and dissociation behavior, which is significant for various applications in polymer science (Yusa et al., 2003).
Textile Industry Applications : A study on the plasma treatment of polypropylene fabric for improved dyeability with soluble textile dyestuff explored the grafting of different compounds, including 6-aminohexanoic acid, on activated surfaces. This research is pivotal for the textile industry (Yaman et al., 2009).
Pharmaceutical Applications : The interaction of 6-aminohexanoic acid with the heavy chain of human plasmin, which plays a critical role in the inhibition of the enzyme, has been studied. This research has implications for the development of pharmaceutical applications (Rickli & Otavsky, 1975).
Materials Science : A study on the electrical, rheological, and morphological properties of polyamide 6 and acrylonitrile–butadiene–styrene blends with multiwall carbon nanotubes, using a unique reactive modifier (sodium salt of 6-amino hexanoic acid), reveals significant applications in materials science (Bose et al., 2009).
properties
IUPAC Name |
(2S)-2-amino-6-(prop-2-enoylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-2-8(12)11-6-4-3-5-7(10)9(13)14/h2,7H,1,3-6,10H2,(H,11,12)(H,13,14)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKBZVCSFYNRBY-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)NCCCC[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-6-Acrylamido-2-aminohexanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



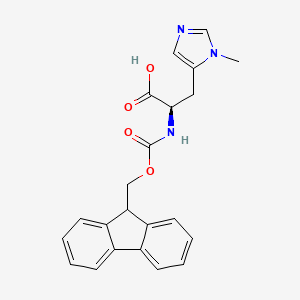
![(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonyl-[[(1S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl]amino]hexanoic acid](/img/structure/B8084633.png)
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]-(prop-2-ynylamino)methylidene]amino]pentanoic acid](/img/structure/B8084636.png)
